molecular formula C13H18BrCl2NO B13778174 1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide CAS No. 64058-46-4

1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide

Cat. No.: B13778174
CAS No.: 64058-46-4
M. Wt: 355.1 g/mol
InChI Key: HVHQJAWEIYUNSQ-UHFFFAOYSA-N
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Description

The compound 1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide is a structurally complex naphthylamine derivative. Key features include:

  • Core structure: A partially hydrogenated naphthalene ring (tetrahydro-naphthylamine).
  • Substituents: Two chlorine atoms at positions 6 and 6. A methoxy group (-OCH₃) at position 3. A dimethylamino group (-N(CH₃)₂) at the nitrogen atom.
  • Counterion: Hydrobromide (HBr), enhancing solubility and stability.

Properties

CAS No.

64058-46-4

Molecular Formula

C13H18BrCl2NO

Molecular Weight

355.1 g/mol

IUPAC Name

(6,8-dichloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;bromide

InChI

InChI=1S/C13H17Cl2NO.BrH/c1-16(2)11-6-4-5-8-12(11)9(14)7-10(15)13(8)17-3;/h7,11H,4-6H2,1-3H3;1H

InChI Key

HVHQJAWEIYUNSQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCCC2=C1C(=CC(=C2OC)Cl)Cl.[Br-]

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Dimethylamination of 1-Chloromethylnaphthalene Derivatives

A highly efficient and mild method for preparing N,N-dimethyl-1-naphthylamine derivatives, including halogenated and methoxylated variants, involves palladium-catalyzed remote C–H bond dimethylamination of 1-chloromethylnaphthalene and its derivatives.

Reaction Conditions:

Parameter Details
Starting material 1-Chloromethylnaphthalene or derivatives
Catalyst Tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄)
Base Sodium tert-butoxide (NaOtBu)
Dimethylamine source N,N-Dimethylformamide (DMF)
Solvent Anhydrous 2-methyltetrahydrofuran (2-MeTHF)
Temperature 80 °C
Reaction time 2 hours
Atmosphere Nitrogen

Procedure Summary:

  • Mix 1-chloromethylnaphthalene derivative, Pd catalyst, base, N,N-dimethylformamide, and a small amount of water in anhydrous 2-MeTHF.
  • Stir under nitrogen at 80 °C for 2 hours.
  • Purify the product by column chromatography using silica gel or neutral alumina.
  • Elute with mixed solvents such as petroleum ether/ethyl acetate in ratios like 100:1.

Yields:

  • High yields up to 95% reported for similar substituted naphthylamines.

This method is notable for:

  • Mild reaction conditions.
  • Good substrate compatibility (including halogen and methoxy substituents).
  • Simple operation and high yield.
  • Applicability to large-scale synthesis.

Halogenation and Methoxylation of Tetrahydronaphthalene Precursors

To introduce the 6,8-dichloro and 5-methoxy substituents on the tetrahydronaphthalene ring, halogenation and methoxylation steps are typically performed on appropriate precursors.

Halogenation:

  • Chlorination at positions 6 and 8 can be achieved via selective electrophilic aromatic substitution using chlorine sources under controlled conditions.
  • The presence of directing groups (methoxy at position 5) helps guide regioselectivity.

Methoxylation:

  • Methoxy group at position 5 is usually introduced via methylation of a hydroxy precursor using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Reduction of Naphthylamine to Tetrahydro Derivatives

The tetrahydro portion (1,2,3,4-tetrahydro) is typically introduced by catalytic hydrogenation of the aromatic naphthylamine ring:

  • Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
  • Mild conditions to avoid over-reduction or dehalogenation.

Salt Formation (Hydrobromide)

After synthesis of the free base N,N-dimethyl-1,2,3,4-tetrahydro-6,8-dichloro-5-methoxy-naphthylamine, conversion to the hydrobromide salt is done by:

  • Treatment with hydrobromic acid (HBr) in an appropriate solvent.
  • Precipitation and isolation of the hydrobromide salt.
  • This step improves compound stability, handling, and solubility.

Analytical Data and Characterization

Analytical Technique Data/Characteristic
Molecular Weight Approx. 274 g/mol (free base), hydrobromide slightly higher
NMR Spectroscopy Characteristic signals for tetrahydronaphthyl protons, methoxy, and N,N-dimethyl groups
Mass Spectrometry Molecular ion peak consistent with C13H17Cl2NO + HBr
Chromatography Column chromatography on silica gel with mixed polar/non-polar eluents
Collision Cross Section (Predicted) ~156.6–171.2 Ų depending on adduct (from ion mobility data)

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome
1. Preparation of 1-chloromethylnaphthalene derivatives Starting from substituted naphthalenes; chlorination and methoxylation Halogenated and methoxylated precursors
2. Palladium-catalyzed dimethylamination Pd(PPh₃)₄, NaOtBu, DMF, 2-MeTHF, 80 °C, 2 h, N₂ atmosphere N,N-dimethyl-1-naphthylamine derivatives
3. Catalytic hydrogenation Pd/C, H₂, mild conditions Tetrahydro derivatives
4. Salt formation Hydrobromic acid Hydrobromide salt of target compound
5. Purification Column chromatography (silica gel/alumina), mixed solvent eluents Pure compound with high yield

Research Discoveries and Advantages

  • The palladium-catalyzed remote C–H dimethylamination method represents a significant advance by avoiding metallic reductants and harsh conditions, enabling cleaner and more efficient synthesis.
  • The method’s mild conditions preserve sensitive substituents such as chlorine and methoxy groups.
  • High yields and scalability make it suitable for industrial and research applications.
  • The ability to functionalize the N,N-dimethyl-1-naphthylamine scaffold further expands the compound’s utility in bioactive molecule and functional material development.

Chemical Reactions Analysis

1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following structural characteristics:

  • Molecular Formula : C13H17Cl2N O
  • SMILES Notation : CN(C)C1CCC(C2=CC=CC=C2)C(C1)C(Cl)C(Cl)C(OC)=O

Medicinal Chemistry Applications

  • Anticancer Research :
    • The compound has shown potential in the development of anticancer agents. Its structural modifications allow for the targeting of specific cancer pathways. For instance, derivatives have been synthesized to inhibit histone deacetylases (HDACs), which are crucial in cancer progression .
  • Antimicrobial Activity :
    • Studies indicate that certain derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism involves interference with bacterial quorum sensing systems, making it a candidate for treating infections caused by resistant strains like Pseudomonas aeruginosa .
  • Neuroprotective Effects :
    • Research has suggested that compounds related to 1-naphthylamine derivatives may have neuroprotective effects, potentially useful in neurodegenerative disease models .

Organic Synthesis Applications

  • Reagent in Chemical Reactions :
    • 1-Naphthylamine derivatives are utilized as reagents in various organic synthesis reactions. They are particularly effective in iodocyclization reactions involving 4-aryl-4-pentenoic acids .
  • Synthesis of Chiral Compounds :
    • The compound serves as a precursor for synthesizing chiral amines and other complex organic molecules. It is used to prepare imine-substituted thiophene Schiff bases and other biologically relevant structures .
  • Formation of Coordination Complexes :
    • It has been employed in the synthesis of coordination complexes that exhibit unique electronic properties. For instance, complexes formed with cobalt and iron display electron-transfer-coupled spin transition properties .

Environmental Applications

  • Pollutant Degradation :
    • The compound's derivatives have been studied for their ability to degrade environmental pollutants through advanced oxidation processes. This application is crucial for developing methods to remediate contaminated sites .
  • Toxicological Studies :
    • As part of toxicological assessments under the Toxic Substances Control Act, the compound has been evaluated for its environmental impact and potential health hazards associated with its use .

Case Studies and Research Findings

Application AreaStudy/Research Findings
Anticancer ResearchInhibition of HDACs leading to reduced tumor growth in vitro .
Antimicrobial ActivityEffective against resistant Pseudomonas aeruginosa strains .
Organic SynthesisUtilized as a reagent for iodocyclization reactions .
Environmental ImpactStudied for pollutant degradation capabilities .

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Tetrahydro-Naphthylamine Derivatives

The table below compares the target compound with other tetrahydro-naphthylamine derivatives:

Compound Name CAS RN Molecular Formula Molecular Weight Substituents Salt Form Notes Sources
1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide Not listed C₁₃H₁₆Cl₂N₂O・HBr ~402.6 (est.) 6,8-Cl; 5-OCH₃; N,N-dimethyl Hydrobromide Hypothetical synthesis required -
1-Naphthylamine, 5,6,7,8-tetrahydro- 2217-41-6 C₁₀H₁₃N 147.22 No substituents Free base Used in organic synthesis
1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride Not listed C₁₀H₁₃N・HCl ~179.7 (est.) No substituents Hydrochloride Hazard class: 2509 (toxic)

Key Observations :

  • The target compound’s dichloro and methoxy substituents likely increase steric hindrance and lipophilicity compared to simpler analogs like 5,6,7,8-tetrahydro-1-naphthylamine .
  • Hydrobromide salts (e.g., 1,2,3,4-Tetrahydro-6,7-isoquinolinediol hydrobromide) exhibit higher molecular weights than hydrochlorides due to bromide’s larger atomic mass .

Halogenated and Substituted Naphthylamine Salts

Compound Name CAS RN Molecular Formula Molecular Weight Substituents Salt Form Hazard Class (GHS) Sources
1-Naphthylamine hydrochloride 552-46-5 C₁₀H₉N・HCl 179.65 No substituents Hydrochloride 2509 (toxic)
β-Naphthylamine hydrochloride 612-52-2 C₁₀H₉N・HCl 179.65 No substituents Hydrochloride 2512 (carcinogen)
Target compound (hydrobromide) Not listed C₁₃H₁₆Cl₂N₂O・HBr ~402.6 6,8-Cl; 5-OCH₃; N,N-dimethyl Hydrobromide Likely Category 2 (toxic) Extrapolated

Key Observations :

  • Halogenation (Cl) and methoxy groups may enhance toxicity compared to non-substituted naphthylamines, as seen in β-naphthylamine hydrochloride’s carcinogenicity .
  • Hydrobromide salts are less common than hydrochlorides but offer similar stability for pharmaceutical applications .

Functionalized Tetrahydroisoquinoline Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight Functional Groups Salt Form Applications Sources
1,2,3,4-Tetrahydro-6,7-isoquinolinediol hydrobromide 52768-23-7 C₉H₁₁NO₂・HBr 246.10 Dihydroxy Hydrobromide Enzyme inhibition studies
Target compound Not listed C₁₃H₁₆Cl₂N₂O・HBr ~402.6 Cl, OCH₃, N,N-dimethyl Hydrobromide Potential bioactivity (e.g., CNS targeting) -

Key Observations :

  • The target compound’s dimethylamino group may confer basicity, influencing receptor binding compared to dihydroxy isoquinolines .

Research Implications and Gaps

  • Synthesis: No direct synthesis data exist for the target compound, but methods for analogous hydrochlorides (e.g., NaH/THF-mediated coupling ) could be adapted.
  • Applications : Structural similarity to antioxidant tetrahydro-naphthols hints at possible anti-inflammatory or neuroprotective uses.

Biological Activity

1-Naphthylamine derivatives, including 1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide, have garnered attention in various fields of research due to their potential biological activities. This article will explore the biological activity of this compound through a review of existing literature, including synthesis methods, biological evaluations, and case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C18H27Cl2N2O2
  • Molecular Weight : 363.34 g/mol
  • SMILES Notation : CCCCC(=O)C1=C2C(CCCC2=C(C=C1)OC)N(C)C
  • InChI Key : ODCJMNBLIYNSQF-UHFFFAOYSA-N

Anticancer Properties

Research indicates that naphthylamine compounds can exhibit varying degrees of carcinogenicity. A notable study on the carcinogenic effects of 1-naphthylamine found that it is significantly less potent as a carcinogen compared to its isomer, 2-naphthylamine. In a lifetime study conducted on beagle dogs, no carcinogenic effects were observed with pure 1-naphthylamine, while all subjects exposed to 2-naphthylamine developed bladder neoplasms within months . This suggests that while 1-naphthylamine may possess some biological activity, its risk profile is considerably lower than that of its counterparts.

Methemoglobinemia Induction

1-Naphthylamine has been associated with the induction of methemoglobinemia in animal studies. This condition arises when hemoglobin is converted to methemoglobin, which cannot effectively carry oxygen. Such findings highlight the compound's potential toxicity and necessitate careful handling and application in pharmacological contexts .

Synthesis and Characterization of Derivatives

The synthesis of various derivatives from 1-naphthylamine has been documented extensively. For instance, Schiff bases derived from 1-naphthylamine have shown promising biological activities. A study synthesized several Schiff bases through the condensation of 1-naphthylamine hydrochloride with different aldehydes and characterized them using IR and NMR spectroscopies . These derivatives may exhibit enhanced biological activities compared to their parent compound.

Case Study: Biological Evaluation of Schiff Bases

A detailed investigation into Schiff bases derived from 1-naphthylamine revealed their potential as antidiabetic agents. The evaluation included assays for enzyme inhibition related to glucose metabolism. The synthesized compounds demonstrated varying degrees of inhibition against α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate digestion and glucose regulation . Table 1 summarizes the results of these evaluations.

Compound Nameα-Amylase Inhibition (%)α-Glucosidase Inhibition (%)
NPNA4550
NNNA6055
NFNA3040

Q & A

Basic: What synthetic routes are recommended for preparing this compound with high purity, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves multi-step modifications of the naphthylamine core. Key steps include:

  • Chlorination: Electrophilic substitution at positions 6 and 8 using Cl₂ or SOCl₂ under anhydrous conditions, monitored via TLC .
  • Hydrogenation: Catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce the naphthalene ring to 1,2,3,4-tetrahydro, requiring precise control of H₂ pressure to avoid over-reduction .
  • Methylation: N,N-dimethylation via reductive amination (e.g., formaldehyde/NaBH₄) or alkylation (CH₃I/K₂CO₃), with purity confirmed by HPLC (>97% anhydrous basis) .
  • Salt Formation: Hydrobromide salt precipitation in ethanol, followed by recrystallization (mp 196–201°C as a reference for similar dihydrochloride salts) .

Optimization: Use inert atmospheres (N₂/Ar) to prevent oxidation, and characterize intermediates via ¹H/¹³C NMR and FTIR to validate structural integrity .

Advanced: How can contradictory NMR and mass spectrometry (MS) data for this compound be reconciled?

Methodological Answer:
Conflicts between NMR (e.g., unexpected splitting) and MS (e.g., fragment patterns) may arise from:

  • Tautomerism or Rotamers: Dynamic NMR at variable temperatures (e.g., 25–60°C) to detect equilibrium shifts .
  • Isotopic Interference: High-resolution MS (HRMS) to distinguish between Cl/Br isotopic clusters and confirm molecular formula .
  • Salt Effects: Compare free base and hydrobromide forms; use DMSO-d₆ for NMR to avoid proton exchange artifacts .
  • Computational Validation: DFT calculations (e.g., Gaussian) to simulate NMR spectra and match experimental data .

Basic: What analytical techniques are most suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • HPLC-UV/Vis: Utilize a C18 column with methanol/water (70:30, 0.1% TFA) at λ = 254 nm (aromatic absorption). Calibrate with a 0.1–100 µg/mL linear range (R² > 0.99) .
  • LC-MS/MS: ESI+ mode for [M+H]⁺ ion (e.g., m/z ~385–390 for hydrobromide). Use deuterated internal standards (e.g., d₃-N,N-dimethyl analogs) to correct matrix effects .
  • Sample Prep: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove interferents .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

  • Acidic Conditions: Protonation of the amine group stabilizes the structure against hydrolysis. Accelerated degradation studies (40°C, 75% RH) show <5% decomposition at pH 2–4 over 30 days .
  • Basic Conditions: The N,N-dimethyl group sterically hinders nucleophilic attack, but methoxy groups at position 5 may undergo demethylation at pH > 10. Monitor via LC-MS for demethylated byproducts .
  • Kinetic Analysis: Pseudo-first-order kinetics in NaOH (0.1–1 M) to determine degradation rate constants (k) and activation energy (Eₐ) via Arrhenius plots .

Basic: How can researchers validate the absence of β-naphthylamine contaminants, a known carcinogen, in synthesized batches?

Methodological Answer:

  • Chromatographic Separation: Use UPLC with a phenyl-hexyl column (1.7 µm) to resolve β-naphthylamine (RT ~3.2 min) from the target compound (RT ~5.8 min) .
  • Limit of Detection (LOD): Achieve ≤1 ppm sensitivity via MS/MS with MRM transitions (e.g., m/z 144 → 116 for β-naphthylamine) .
  • Regulatory Compliance: Align with OSHA standards (29 CFR 1910) for hazardous chemical handling, including fume hood use and waste disposal protocols .

Advanced: What role does the dichloro substitution pattern play in modulating the compound’s electronic properties?

Methodological Answer:

  • Hammett Analysis: Calculate σ values for 6,8-dichloro substituents to predict electron-withdrawing effects on aromatic rings. Use cyclic voltammetry to measure redox potentials (E₁/₂) .
  • Computational Modeling: DFT (B3LYP/6-31G*) to map HOMO/LUMO distributions and charge density at the amine group, correlating with reactivity in coupling reactions .
  • Comparative Studies: Synthesize mono- and non-chlorinated analogs to assess changes in UV absorption (λmax) and pKa shifts via potentiometric titration .

Basic: What safety protocols are essential for handling this hydrobromide salt in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
  • Spill Management: Neutralize hydrobromic acid release with NaHCO₃, followed by adsorption via vermiculite .

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